molecular formula C9H11ClO2S B2627042 3-Propylbenzene-1-sulfonyl chloride CAS No. 1603480-24-5

3-Propylbenzene-1-sulfonyl chloride

Cat. No.: B2627042
CAS No.: 1603480-24-5
M. Wt: 218.7
InChI Key: XJMCHQIUSIZYNW-UHFFFAOYSA-N
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Description

3-Propylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO2S. It is a derivative of benzene, where a propyl group is attached to the benzene ring at the third position, and a sulfonyl chloride group is attached at the first position. This compound is used in various chemical reactions and has applications in different scientific fields.

Scientific Research Applications

3-Propylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for 3-Propylbenzene-1-sulfonyl chloride involves a two-step process. The first step is the attack of an electrophile at carbon to form a cationic intermediate . The second step involves the regeneration of the aromatic ring from this cationic intermediate by loss of a proton .

Safety and Hazards

3-Propylbenzene-1-sulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it should be handled with care and kept away from heat, sparks, open flames, and other ignition sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Propylbenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 3-propylbenzene with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of the sulfonyl chloride group onto the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 3-propylbenzenesulfonic acid or its salts to produce the desired sulfonyl chloride derivative .

Chemical Reactions Analysis

Types of Reactions

3-Propylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 3-propylbenzenesulfonamide.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild to moderate conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products

    Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.

    Reduction: The major product is 3-propylbenzenesulfonamide.

    Oxidation: The major product is 3-propylbenzenesulfonic acid.

Comparison with Similar Compounds

Similar Compounds

  • Benzene-1-sulfonyl chloride
  • Toluene-4-sulfonyl chloride
  • Ethylbenzene-1-sulfonyl chloride

Uniqueness

3-Propylbenzene-1-sulfonyl chloride is unique due to the presence of the propyl group, which can influence its reactivity and the properties of its derivatives. Compared to benzene-1-sulfonyl chloride, the propyl group provides additional steric and electronic effects, making it suitable for specific applications where these effects are beneficial .

Properties

IUPAC Name

3-propylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-2-4-8-5-3-6-9(7-8)13(10,11)12/h3,5-7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMCHQIUSIZYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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